molecular formula C15H22N2O2 B11857819 Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11857819
M. Wt: 262.35 g/mol
InChI Key: KICZHEGJIRNWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a dihydroisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions One common method includes the protection of the amino group using tert-butyl carbamate, followed by the formation of the isoquinoline core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isoquinoline core can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: shares similarities with other isoquinoline derivatives such as:

Uniqueness

The unique structural features of this compound, such as the position of the aminomethyl group and the specific isoquinoline core, contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10,16H2,1-3H3

InChI Key

KICZHEGJIRNWSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CN

Origin of Product

United States

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